molecular formula C25H22FN3O2 B2959649 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005295-31-7

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2959649
CAS No.: 1005295-31-7
M. Wt: 415.468
InChI Key: QKORTVLVPPPPCO-UHFFFAOYSA-N
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Description

The compound 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine-3-carboxamide derivative characterized by two key substituents:

  • R1: A 4-fluorobenzyl group at position 1 of the naphthyridine core.
  • R2: A 2,4,6-trimethylphenyl (mesityl) group attached to the carboxamide nitrogen.

This structure combines lipophilic (trimethylphenyl) and moderately polar (fluorobenzyl) moieties, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-15-11-16(2)22(17(3)12-15)28-24(30)21-13-19-5-4-10-27-23(19)29(25(21)31)14-18-6-8-20(26)9-7-18/h4-13H,14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKORTVLVPPPPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic synthesis. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID / Name R1 (Position 1) R2 (Amide N-Substituent) Molecular Formula MW Melting Point (°C) logP* Key IR Peaks (C=O, cm⁻¹)
Target Compound 4-Fluorobenzyl 2,4,6-Trimethylphenyl C27H23FN3O2 440.5 Not reported ~3.0† 1686 (keto), 1651 (amide)
5a4 () 4-Chlorobenzyl 4-Chlorophenyl C22H15Cl2N3O2 424.3 193–195 N/A 1686 (keto), 1651 (amide)
G622-0638 () 4-Fluorobenzyl Oxolan-2-ylmethyl C21H20FN3O3 381.4 Not reported 1.96 Not reported
Compound 4-Fluorobenzyl 2-Methoxyphenyl C23H18FN3O3 403.4 Not reported 1.96‡ Not reported
P682-1240 () 3-Fluorophenyl 4-Chlorobenzyl C22H15ClFN3O3 423.8 Not reported 2.98 Not reported
67 () Pentyl 1-(3,5-Dimethyl)adamantyl C26H35N3O2 422.5 Not reported N/A Not reported

*logP values estimated from similar compounds.
†Predicted based on trimethylphenyl’s high lipophilicity.
‡Directly reported in .

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP): The target’s trimethylphenyl group likely increases logP (~3.0) compared to analogues with methoxy (logP 1.96, ) or oxolanyl (logP 1.96, ) substituents. The hydroxy group in P682-1240 () reduces logP (2.98) compared to non-hydroxylated analogues .
  • Melting Points :

    • Chlorinated analogues (e.g., 5a4, ) exhibit higher melting points (193–195°C) due to stronger intermolecular halogen bonding . The target’s melting point is unreported but expected to be lower due to the bulky trimethylphenyl group disrupting crystal packing.

Spectral Data Trends

  • IR Spectroscopy :
    • All compounds show two C=O stretches: ~1686 cm⁻¹ (keto) and ~1651 cm⁻¹ (amide), confirming the naphthyridine-carboxamide core .
  • 1H NMR :
    • The NH proton in 5a4 () resonates at δ 9.19 ppm, while in ’s 2-chlorophenyl analogue, it shifts upfield to δ 9.80 ppm due to electron-withdrawing effects . The target’s NH signal is predicted near δ 9.0–9.5 ppm.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of the 1,8-naphthyridine class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound based on various studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22FN3O2\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}

Biological Activity Overview

  • Antimicrobial Properties
    • The 1,8-naphthyridine derivatives exhibit potent antimicrobial activity against various bacterial strains. In particular, studies have shown that these compounds can enhance the effectiveness of fluoroquinolone antibiotics against multi-resistant bacterial strains, indicating their potential as antibiotic adjuvants .
  • Anticancer Activity
    • Research has indicated that naphthyridine derivatives possess anticancer properties. They have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • The compound has shown promising anti-inflammatory activity in preclinical models. It appears to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects
    • Some studies suggest that 1,8-naphthyridine derivatives may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases like Alzheimer's. They may act by inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialEnhances fluoroquinolone activity
AnticancerInduces apoptosis and cell cycle arrest
Anti-inflammatoryModulates inflammatory cytokines
NeuroprotectiveMAO inhibition

Case Studies

  • Antimicrobial Study
    • A study conducted by researchers evaluated the efficacy of naphthyridine derivatives against resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability when combined with standard antibiotics .
  • Cancer Cell Line Analysis
    • In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest its potential role in cancer therapy .
  • Inflammation Model
    • In a murine model of inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers in serum, supporting its use as an anti-inflammatory agent .

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